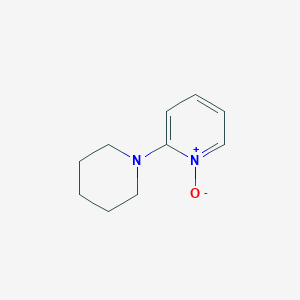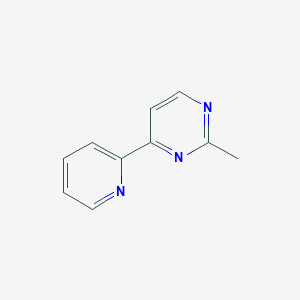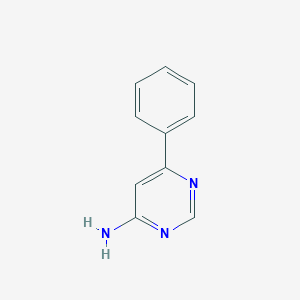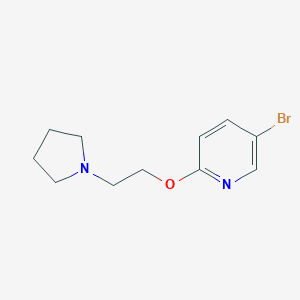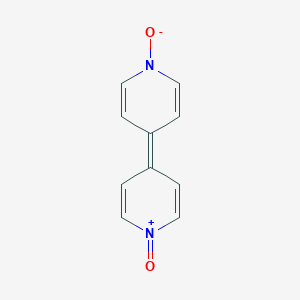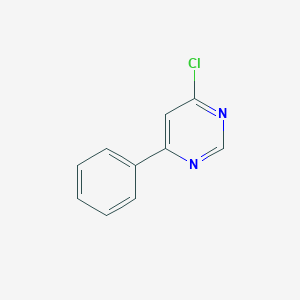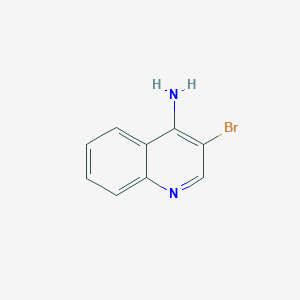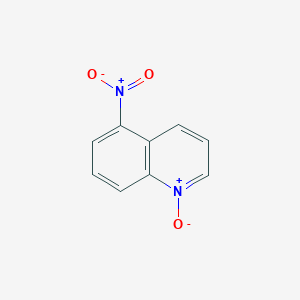
4-Chloro-2,6-dimethylpyrimidine
概要
説明
4-Chloro-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H7ClN2. It has a molecular weight of 142.59 . It is a solid crystal at room temperature .
Synthesis Analysis
The synthesis of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . Other methods of synthesis include reactions with branched alkylamines and Di-n-alkylamines .Molecular Structure Analysis
The InChI code for 4-Chloro-2,6-dimethylpyrimidine is 1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 and the InChI key is GSXFOGXQLRLSKK-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=NC(=N1)C)Cl .Chemical Reactions Analysis
The reactions of 2-chloro-4,6-dimethylpyrimidine with some branched-alkyl- and dialkyl-amines have been followed from 30° to 70° in the absence of solvent . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
4-Chloro-2,6-dimethylpyrimidine has a molecular weight of 142.58 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 97.1 . It is a solid crystal at room temperature .科学的研究の応用
Chromatographic Analysis
This compound is used as a nucleobase standard in quantitative structure-retention relationship (QSRR) studies on pyrimidines, which analyze the relationship between molecular descriptors and their chromatographic retention .
Synthesis of Novel Derivatives
It serves as a precursor for the synthesis of novel derivatives through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
Antiviral Activity
4-Chloro-2,6-dimethylpyrimidine has been noted for its antiviral properties .
Synthesis of Amides
It is also utilized in the production of amides and as a reagent for the synthesis of ethyl acetoacetate and acetoacetamide .
作用機序
While the specific mechanism of action for 4-Chloro-2,6-dimethylpyrimidine is not explicitly mentioned in the retrieved documents, pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFOGXQLRLSKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390043 | |
| Record name | 4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4472-45-1 | |
| Record name | 4-Chloro-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 4-chloro-2,6-dimethylpyrimidine differ from its isomer, 2-chloro-4,6-dimethylpyrimidine, in amination reactions with amines?
A: While both isomers undergo amination reactions with amines, their reactivity can differ based on the steric hindrance around the chlorine atom. Research has shown that 4-chloro-2,6-dimethylpyrimidine generally exhibits lower reactivity compared to 2-chloro-4,6-dimethylpyrimidine when reacting with branched alkylamines and di-n-alkylamines. This difference is attributed to the increased steric hindrance around the chlorine atom at the 4-position, which hinders the approach of bulky amines. [] For instance, at comparable temperatures, amines with branching at the alpha-carbon position show significantly reduced reactivity towards 4-chloro-2,6-dimethylpyrimidine compared to n-alkylamines. []
Q2: Can 4-chloro-2,6-dimethylpyrimidine undergo reactions other than amination?
A: Yes, besides amination, 4-chloro-2,6-dimethylpyrimidine can undergo other reactions. Notably, it has been shown to undergo hydrolysis in the presence of hot hydriodic acid. [] Interestingly, under milder conditions, hydriodic acid can also facilitate transhalogenation, replacing the chlorine atom with iodine to yield 4-iodo-2,6-dimethylpyrimidine. [] This highlights the versatility of 4-chloro-2,6-dimethylpyrimidine as a starting material for synthesizing various substituted pyrimidine derivatives.
Q3: What is the significance of studying the reaction kinetics of 4-chloro-2,6-dimethylpyrimidine with amines without a solvent?
A: Investigating the reaction kinetics in the absence of a solvent provides valuable insights into the intrinsic reactivity of 4-chloro-2,6-dimethylpyrimidine. [] This approach eliminates the influence of solvent effects on reaction rates and allows for a direct comparison of the reactivity of different amines. By determining the second-order rate constants, Arrhenius parameters, and isokinetic temperatures in solvent-free conditions, researchers can gain a deeper understanding of the reaction mechanism and the factors influencing the amination process. [] This knowledge is crucial for optimizing reaction conditions and developing efficient synthetic routes to various alkylaminopyrimidines.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B189511.png)
